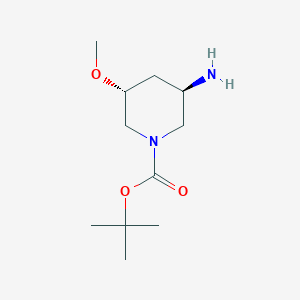![molecular formula C18H14BrN B12103130 [1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- CAS No. 101606-18-2](/img/structure/B12103130.png)
[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl-: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an amine group at the 4-position of one ring and a bromine atom at the 4’-position of the other ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- typically involves several steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, Ullmann reaction, or Stille coupling. These reactions involve the use of palladium or copper catalysts to form the carbon-carbon bond between two benzene rings.
Introduction of Bromine Atom: The bromine atom can be introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with a halogenated biphenyl derivative.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the bromine or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds are used for nucleophilic substitution, while electrophilic substitution can be achieved using halogens or sulfonyl chlorides.
Major Products:
Oxidation: Nitro derivatives or quinones.
Reduction: Dehalogenated biphenyls or amines.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It serves as a building block for the synthesis of polymers and liquid crystals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug design, particularly in developing anti-cancer and anti-inflammatory agents.
Biological Probes: It can be used as a fluorescent probe for studying biological processes.
Industry:
Electronics: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Agriculture: It can be used in the synthesis of agrochemicals for pest control.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- depends on its application:
Catalysis: As a ligand, it coordinates with metal centers, altering their electronic properties and facilitating catalytic cycles.
Drug Action: In medicinal applications, the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- [1,1’-Biphenyl]-4-amine, 4’-chloro-N-phenyl-
- [1,1’-Biphenyl]-4-amine, 4’-fluoro-N-phenyl-
- [1,1’-Biphenyl]-4-amine, 4’-iodo-N-phenyl-
Comparison:
- Uniqueness: The presence of the bromine atom in [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- imparts unique reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
101606-18-2 |
|---|---|
Molekularformel |
C18H14BrN |
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-N-phenylaniline |
InChI |
InChI=1S/C18H14BrN/c19-16-10-6-14(7-11-16)15-8-12-18(13-9-15)20-17-4-2-1-3-5-17/h1-13,20H |
InChI-Schlüssel |
GBLRXOBYRATKQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)




![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)



![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12103103.png)
![(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)


